molecular formula C10H8N2O B033712 4-(Pyrazin-2-yl)phenol CAS No. 108030-86-0

4-(Pyrazin-2-yl)phenol

Cat. No.: B033712
CAS No.: 108030-86-0
M. Wt: 172.18 g/mol
InChI Key: DVAYTOICWGFCAZ-UHFFFAOYSA-N
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Description

4-Pyrazin-2-ylphenol: is an organic compound with the molecular formula C10H8N2O. It consists of a phenol group attached to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrazin-2-ylphenol typically involves the reaction of pyrazine derivatives with phenolic compounds. One common method is the condensation reaction between 2-chloropyrazine and phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of 4-Pyrazin-2-ylphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4-Pyrazin-2-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Pyrazin-2-ylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrazin-2-ylphenol involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrazine ring can interact with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Uniqueness: 4-Pyrazin-2-ylphenol is unique due to the presence of both a phenol group and a pyrazine ring, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

4-pyrazin-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h1-7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSWNYYMDRNEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575388
Record name 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108030-86-0
Record name 4-(Pyrazin-2(1H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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